4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide
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Overview
Description
4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a complex organic compound that features a pyrimidine ring substituted with a dimethylamino group and a methyl group, a piperazine ring, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine core. This can be achieved through the reaction of appropriate precursors under controlled conditions. For example, the pyrimidine ring can be synthesized by reacting 2-methyl-4,6-dichloropyrimidine with dimethylamine in the presence of a base such as sodium hydride. The resulting intermediate is then coupled with a piperazine derivative and a trifluoromethyl-substituted phenyl isocyanate to form the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective would be considered to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. For example, it could inhibit the activity of a key enzyme involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)sulfamoyl]phenyl}acetamide
- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
Uniqueness
4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H23F3N6O |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C19H23F3N6O/c1-13-23-16(26(2)3)12-17(24-13)27-8-10-28(11-9-27)18(29)25-15-7-5-4-6-14(15)19(20,21)22/h4-7,12H,8-11H2,1-3H3,(H,25,29) |
InChI Key |
NOIYSRKSICWBHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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